(4-Methoxynaphthalen-1-yl)-(5-nitro-2-piperidin-1-ylphenyl)methanone
Overview
Description
(4-Methoxynaphthalen-1-yl)-(5-nitro-2-piperidin-1-ylphenyl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxynaphthalen-1-yl)-(5-nitro-2-piperidin-1-ylphenyl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 2-piperidin-1-ylphenyl to introduce the nitro group. This is followed by a Friedel-Crafts acylation reaction to attach the methanone group. The final step involves the methoxylation of the naphthalene ring. Each step requires specific reaction conditions, such as the use of strong acids for nitration, aluminum chloride as a catalyst for Friedel-Crafts acylation, and methanol in the presence of a base for methoxylation.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced catalytic systems could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxynaphthalen-1-yl)-(5-nitro-2-piperidin-1-ylphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Halogenation can be achieved using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Conversion of the methoxy group to a carbonyl group.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Introduction of halogen atoms or other substituents onto the aromatic rings.
Scientific Research Applications
(4-Methoxynaphthalen-1-yl)-(5-nitro-2-piperidin-1-ylphenyl)methanone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of (4-Methoxynaphthalen-1-yl)-(5-nitro-2-piperidin-1-ylphenyl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxynaphthalene moiety may also contribute to its activity by facilitating interactions with hydrophobic regions of proteins or cell membranes.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxynaphthalen-1-yl)-(5-nitro-2-piperidin-1-ylphenyl)methanone: shares structural similarities with other nitroaromatic compounds and methoxynaphthalene derivatives.
Dichloroanilines: These compounds have an aniline ring substituted with chlorine atoms and are used in the production of dyes and herbicides.
Uniqueness
The unique combination of a methoxynaphthalene moiety with a nitro-substituted piperidinylphenyl group distinguishes this compound from other compounds
Properties
IUPAC Name |
(4-methoxynaphthalen-1-yl)-(5-nitro-2-piperidin-1-ylphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-29-22-12-10-19(17-7-3-4-8-18(17)22)23(26)20-15-16(25(27)28)9-11-21(20)24-13-5-2-6-14-24/h3-4,7-12,15H,2,5-6,13-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYIWECDMXQIIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])N4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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